1-Bromo-2-iodo-5-methoxy-3-nitrobenzene
Overview
Description
1-Bromo-2-iodo-5-methoxy-3-nitrobenzene is an aromatic compound with the molecular formula C7H5BrINO3. This compound is characterized by the presence of bromine, iodine, methoxy, and nitro functional groups attached to a benzene ring. It is used primarily in research settings due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically starts with a benzene derivative, which undergoes bromination, iodination, methoxylation, and nitration in a sequential manner. Each step requires specific reagents and conditions:
Iodination: Iodine (I2) can be introduced using an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Methoxylation: The methoxy group can be introduced using methanol (CH3OH) in the presence of a strong acid like sulfuric acid (H2SO4).
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production methods would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale reactors and separation techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Electrophilic Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Major Products:
Amino Derivatives: Reduction of the nitro group results in amino derivatives.
Carboxylic Acids: Oxidation of the methoxy group results in carboxylic acids.
Substituted Benzene Derivatives: Various substituted benzene derivatives can be formed through substitution reactions.
Scientific Research Applications
1-Bromo-2-iodo-5-methoxy-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving aromatic compounds.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in both synthetic and biological contexts. The nitro group, in particular, can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to various biological effects .
Comparison with Similar Compounds
1-Bromo-2-nitrobenzene: Similar structure but lacks the iodine and methoxy groups.
1-Iodo-2-nitrobenzene: Similar structure but lacks the bromine and methoxy groups.
1-Bromo-3-iodo-2-methoxy-5-nitrobenzene: Similar structure but with different positions of the substituents.
Uniqueness: 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene is unique due to the presence of both bromine and iodine atoms, as well as the methoxy and nitro groups.
Biological Activity
1-Bromo-2-iodo-5-methoxy-3-nitrobenzene (C7H5BrINO3) is an aromatic compound characterized by its unique combination of halogen and nitro substituents. This compound is of interest in medicinal chemistry due to its potential biological activities, which are often influenced by the presence of halogen atoms and nitro groups. This article explores the biological activity of this compound, summarizing relevant research findings, potential applications, and mechanisms of action.
This compound has a molecular weight of approximately 341.93 g/mol. Its structure includes:
- Bromine (Br) and Iodine (I) as halogen substituents.
- A methoxy group (-OCH3) , which can influence solubility and reactivity.
- A nitro group (-NO2) , known for enhancing biological activity.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in scientific literature. However, compounds with similar structures often exhibit significant pharmacological properties. The following sections summarize the potential biological activities based on structural analogs and theoretical models.
Potential Pharmacological Properties
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Anticancer Activity :
- Compounds with nitro groups have demonstrated cytotoxicity against various cancer cell lines. The presence of both bromine and iodine may enhance this effect through increased lipophilicity, facilitating cellular uptake .
-
Antimicrobial Activity :
- Similar halogenated compounds are known to exhibit antimicrobial properties, potentially making this compound a candidate for further investigation in this area .
-
Cytochrome P450 Inhibition :
- Preliminary studies suggest that this compound may inhibit cytochrome P450 enzymes, impacting drug metabolism and suggesting a potential for drug-drug interactions .
The mechanisms through which this compound may exert its biological effects include:
- Reactivity with Biological Macromolecules : The halogen atoms in the compound can act as good leaving groups in nucleophilic substitution reactions, potentially interacting with proteins or nucleic acids .
- Nitro Group Activation : Nitro groups can undergo reduction within biological systems to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects .
Comparative Analysis with Related Compounds
A comparative analysis highlights the structural similarities and differences between this compound and other related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C7H5BrINO3 | Contains a methoxy group |
1-Bromo-4-chloro-2-nitrobenzene | C6H4BrClN | Chlorine atom instead of iodine |
1-Iodo-2-bromo-3-methylbenzene | C7H7BrI | Different arrangement of halogens |
1-Bromo-2-chloro-3-nitrotoluene | C8H7BrClN | Contains chlorine instead of iodine |
This table illustrates how variations in substituents can alter biological activity and reactivity patterns.
Properties
IUPAC Name |
1-bromo-2-iodo-5-methoxy-3-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJYPPWBWCHKCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)I)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679550 | |
Record name | 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263376-99-3 | |
Record name | 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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